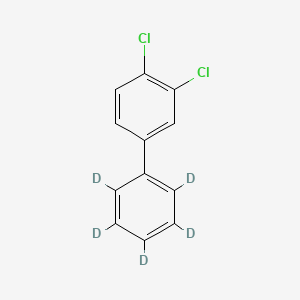

3,4-Dichlorobiphenyl-d5

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C12H8Cl2 |

|---|---|

Molekulargewicht |

228.12 g/mol |

IUPAC-Name |

1,2,3,4,5-pentadeuterio-6-(3,4-dichlorophenyl)benzene |

InChI |

InChI=1S/C12H8Cl2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H/i1D,2D,3D,4D,5D |

InChI-Schlüssel |

ZGHQUYZPMWMLBM-RALIUCGRSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC(=C(C=C2)Cl)Cl)[2H])[2H] |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Synthesis of Deuterated 3,4-Dichlorobiphenyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two effective strategies for the synthesis of deuterated 3,4-dichlorobiphenyl (B164822), a crucial labeled compound for use in metabolism, pharmacokinetic, and environmental fate studies. The methodologies detailed herein are based on established synthetic transformations, including Suzuki-Miyaura cross-coupling and palladium-catalyzed hydrogen-deuterium exchange. This document offers detailed experimental protocols, expected quantitative data, and visual representations of the synthetic workflows to aid researchers in the successful preparation of this important analytical standard.

Introduction

3,4-Dichlorobiphenyl is a polychlorinated biphenyl (B1667301) (PCB) congener of significant environmental and toxicological interest. The use of its deuterated analogue as an internal standard is essential for accurate quantification in complex biological and environmental matrices using mass spectrometry-based methods. The strategic incorporation of deuterium (B1214612) atoms provides a distinct mass shift without significantly altering the physicochemical properties of the molecule, enabling precise and reliable analytical measurements.

This guide outlines two primary synthetic pathways for obtaining deuterated 3,4-dichlorobiphenyl:

-

Strategy A: A convergent synthesis involving the Suzuki-Miyaura coupling of a commercially available halogenated precursor with a pre-deuterated arylboronic acid. This method offers control over the specific placement of deuterium atoms.

Both strategies are presented with detailed experimental procedures, expected yields, and isotopic purity data derived from analogous reactions reported in the scientific literature.

Data Presentation

The following tables summarize the expected quantitative data for the key steps in the synthesis of deuterated 3,4-dichlorobiphenyl. These values are based on representative literature precedents for similar transformations and should be considered as a general guide. Actual results may vary depending on specific experimental conditions and the scale of the reaction.

Table 1: Expected Yields for Key Synthetic Steps

| Step | Reactants | Product | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| Strategy A: Step 1 - Synthesis of Phenyl-d5-boronic acid | Bromobenzene-d5 (B116778), n-Butyllithium, Triethyl borate (B1201080) | Phenyl-d5-boronic acid | - | Tetrahydrofuran | -78 to 20 | 4 | ~98% |

| Strategy A: Step 2 - Suzuki Coupling | 1-Bromo-3,4-dichlorobenzene, Phenyl-d5-boronic acid | 3,4-Dichlorobiphenyl-d5 | Pd(PPh₃)₄, K₂CO₃ | Toluene/Ethanol/Water | 85 | 12 | 60-80% |

| Strategy B: Step 1 - Suzuki Coupling | 1-Bromo-3,4-dichlorobenzene, Phenylboronic acid | 3,4-Dichlorobiphenyl | Pd(OAc)₂, SPhos, K₃PO₄ | Dioxane/Water | 100 | 18 | 70-90% |

| Strategy B: Step 2 - Hydrogen-Deuterium Exchange | 3,4-Dichlorobiphenyl, D₂O | Deuterated 3,4-Dichlorobiphenyl | Pd/C | D₂O | 150-180 | 24-48 | >95% |

Table 2: Expected Isotopic Purity

| Compound | Method of Deuteration | Analytical Technique | Expected Isotopic Purity (% D) |

| Phenyl-d5-boronic acid | Synthesis from Bromobenzene-d5 | NMR, MS | >98% |

| This compound | Suzuki Coupling with Phenyl-d5-boronic acid | NMR, MS | >98% |

| Deuterated 3,4-Dichlorobiphenyl | Palladium-catalyzed H/D Exchange | NMR, MS | 90-98% |

Experimental Protocols

Strategy A: Synthesis via Deuterated Phenylboronic Acid

This strategy involves the initial preparation of deuterated phenylboronic acid, followed by a Suzuki-Miyaura coupling reaction.

1. Synthesis of Phenyl-d5-boronic acid

-

Materials:

-

Bromobenzene-d5 (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (1.6 M in hexanes, 1.5 eq)

-

Triethyl borate (2.0 eq)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

Dissolve bromobenzene-d5 in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Slowly add triethyl borate to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 3 hours.

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl.

-

Stir the mixture for 1 hour at room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield phenyl-d5-boronic acid as a white solid.[1]

-

2. Suzuki-Miyaura Coupling

-

Materials:

-

1-Bromo-3,4-dichlorobenzene (1.0 eq)

-

Phenyl-d5-boronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Toluene

-

Ethanol

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

To a round-bottom flask, add 1-bromo-3,4-dichlorobenzene, phenyl-d5-boronic acid, and potassium carbonate.

-

Add a 4:1:1 mixture of toluene, ethanol, and water.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Add the Pd(PPh₃)₄ catalyst to the mixture under an inert atmosphere.

-

Heat the reaction mixture to 85 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add deionized water.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford this compound.[2]

-

Strategy B: Post-Synthesis Hydrogen-Deuterium Exchange

This strategy involves the synthesis of non-deuterated 3,4-dichlorobiphenyl followed by a deuteration step.

1. Synthesis of 3,4-Dichlorobiphenyl via Suzuki-Miyaura Coupling

-

Materials:

-

1-Bromo-3,4-dichlorobenzene (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.01 eq)

-

SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.02 eq)

-

Potassium phosphate (B84403) (K₃PO₄, 3.0 eq)

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

In a reaction vessel, combine 1-bromo-3,4-dichlorobenzene, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

-

Add a mixture of 1,4-dioxane and water (typically 4:1).

-

Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.

-

After cooling to room temperature, add water and extract the product with ethyl acetate (3 x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 3,4-dichlorobiphenyl.[3][4]

-

2. Palladium-Catalyzed Hydrogen-Deuterium Exchange

-

Materials:

-

3,4-Dichlorobiphenyl (1.0 eq)

-

Palladium on carbon (Pd/C, 10 wt%)

-

Deuterium oxide (D₂O)

-

-

Procedure:

-

Place 3,4-dichlorobiphenyl and 10% Pd/C in a high-pressure reaction vessel.

-

Add D₂O as the deuterium source and solvent.

-

Seal the vessel and heat the mixture to 150-180 °C with vigorous stirring for 24-48 hours.

-

Cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the organic extract over an anhydrous drying agent, filter, and concentrate to yield the deuterated 3,4-dichlorobiphenyl.

-

Characterization

The final deuterated 3,4-dichlorobiphenyl product should be characterized to confirm its identity, purity, and the extent of deuterium incorporation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy is used to determine the degree of deuteration by observing the reduction in the intensity of proton signals in the aromatic region.

-

²H NMR spectroscopy can be used to confirm the presence and location of deuterium atoms.

-

¹³C NMR spectroscopy confirms the carbon skeleton of the biphenyl structure.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the deuterated product and to confirm its elemental composition.

-

The isotopic distribution pattern in the mass spectrum provides a clear indication of the number of deuterium atoms incorporated into the molecule.[7][8][9]

-

-

Chromatographic Analysis:

Mandatory Visualizations

Caption: Synthetic pathway for deuterated 3,4-dichlorobiphenyl (Strategy A).

Caption: Synthetic pathway for deuterated 3,4-dichlorobiphenyl (Strategy B).

Caption: General experimental workflow for synthesis and purification.

References

- 1. phenyl-D5-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hydrogen-deuterium exchange reactions of aromatic compounds and heterocycles by NaBD4-activated rhodium, platinum and palladium catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of a high-performance liquid chromatography carbon column based method for the fractionation of dioxin-like polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. taylorfrancis.com [taylorfrancis.com]

In-Depth Technical Guide to the Isotopic Purity Analysis of 3,4-Dichlorobiphenyl-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the isotopic purity analysis of 3,4-Dichlorobiphenyl-d5. This deuterated internal standard is crucial for the accurate quantification of its unlabeled counterpart in various matrices, particularly in environmental and toxicological studies. This document outlines the key analytical techniques, detailed experimental protocols, and data interpretation strategies necessary for ensuring the quality and reliability of research data.

Introduction to this compound

This compound is a stable isotope-labeled form of 3,4-Dichlorobiphenyl, a member of the polychlorinated biphenyl (B1667301) (PCB) class of persistent organic pollutants. The five deuterium (B1214612) atoms on one of the phenyl rings provide a distinct mass difference from the native compound, making it an ideal internal standard for mass spectrometry-based analytical methods. The isotopic purity of this standard is a critical parameter, as the presence of unlabeled or partially labeled species can significantly impact the accuracy of quantitative analyses.

Key Specifications:

| Property | Value |

| Chemical Formula | C₁₂H₃D₅Cl₂ |

| Molecular Weight | 228.13 g/mol |

| Nominal Isotopic Purity | ≥99 atom % D |

| CAS Number | 1276197-19-3 |

Analytical Methodologies for Isotopic Purity Assessment

The determination of isotopic purity for deuterated compounds like this compound primarily relies on two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common technique for the analysis of PCBs and their deuterated analogs. It offers high chromatographic resolution to separate different PCB congeners and the mass spectrometer provides the selectivity and sensitivity needed to differentiate between the deuterated standard and its unlabeled counterpart. For isotopic purity analysis, high-resolution mass spectrometry (HRMS) is often preferred to accurately determine the isotopic distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, is a valuable tool for confirming the isotopic labeling pattern and assessing isotopic enrichment. Quantitative NMR (qNMR) techniques can be employed to determine the percentage of deuteration at specific sites in the molecule.

Experimental Protocols

Isotopic Purity Analysis by GC-MS

This protocol provides a general framework for the analysis of this compound isotopic purity. Instrument conditions should be optimized for the specific GC-MS system being used.

3.1.1. Sample Preparation

A stock solution of this compound is typically prepared in a suitable solvent such as isooctane (B107328) or hexane (B92381) at a concentration of approximately 100 µg/mL.

3.1.2. GC-MS Instrumentation and Conditions

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890 Series GC or equivalent |

| Mass Spectrometer | Agilent 7000 Series Triple Quadrupole GC/MS or equivalent |

| GC Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |

| Inlet | Split/Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Temperature Program | Initial 100 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min |

| Transfer Line Temperature | 280 °C |

| Ion Source | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Full Scan (m/z 50-300) and/or Selected Ion Monitoring (SIM) |

3.1.3. Data Analysis and Isotopic Purity Calculation

-

Acquire the mass spectrum of this compound in full scan mode.

-

Identify the molecular ion cluster. For this compound (C₁₂H₃D₅Cl₂), the theoretical monoisotopic mass is approximately 227.03 g/mol .

-

Examine the isotopic distribution of the molecular ion cluster. The presence of ions at m/z values corresponding to the unlabeled (d0) and partially deuterated (d1-d4) species indicates isotopic impurities.

-

Calculate the isotopic purity by determining the relative abundance of the d5 ion compared to the sum of all deuterated and non-deuterated molecular ions.

Table of Expected Molecular Ion Isotopologues for this compound:

| Isotopologue | Description | Expected m/z (Monoisotopic) |

| d0 | Unlabeled 3,4-Dichlorobiphenyl | 222.00 |

| d1 | Monodeuterated | 223.01 |

| d2 | Dideuterated | 224.01 |

| d3 | Trideuterated | 225.02 |

| d4 | Tetradeuterated | 226.02 |

| d5 | Pentadeuterated (Target) | 227.03 |

Isotopic Purity Analysis by NMR Spectroscopy

This protocol outlines the general steps for assessing the isotopic purity of this compound using NMR.

3.2.1. Sample Preparation

Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., chloroform-d, acetone-d6) to a final concentration suitable for NMR analysis (typically 5-10 mg/mL).

3.2.2. NMR Instrumentation and Parameters

| Parameter | Recommended Setting for ¹H NMR | Recommended Setting for ²H NMR |

| Spectrometer | 400 MHz or higher field strength | 61.4 MHz (on a 400 MHz system) or higher |

| Solvent | Chloroform-d (CDCl₃) | Chloroform (CHCl₃) |

| Temperature | 298 K | 298 K |

| Pulse Sequence | Standard single pulse (zg30) | Standard single pulse |

| Relaxation Delay (d1) | 5 x T₁ (typically 10-30 s for quantitative analysis) | 5 x T₁ |

| Number of Scans | ≥ 16 | ≥ 64 |

3.2.3. Data Analysis and Isotopic Purity Calculation

-

¹H NMR: Acquire a quantitative ¹H NMR spectrum. The presence of residual proton signals in the region corresponding to the deuterated phenyl ring indicates incomplete deuteration. The isotopic purity can be estimated by comparing the integration of these residual proton signals to the integration of the signals from the non-deuterated phenyl ring.

-

²H NMR: Acquire a ²H NMR spectrum. The spectrum should show a signal corresponding to the deuterium atoms on the phenyl ring. The absence of other signals confirms the specific labeling pattern.

Metabolic Pathway of 3,4-Dichlorobiphenyl

Understanding the metabolic fate of 3,4-Dichlorobiphenyl is crucial for toxicological studies. The primary metabolic pathway involves oxidation by cytochrome P450 (CYP) enzymes in the liver, followed by conjugation reactions to facilitate excretion.[1][2][3]

Experimental Workflow for Isotopic Purity Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of this compound isotopic purity.

Conclusion

The accurate determination of the isotopic purity of this compound is paramount for its effective use as an internal standard in quantitative analytical methods. This guide has detailed the primary techniques, GC-MS and NMR spectroscopy, for this purpose. By following the outlined experimental protocols and data analysis procedures, researchers can confidently assess the quality of their deuterated standards, leading to more accurate and reliable scientific findings. The provided metabolic pathway and analytical workflow diagrams offer a clear visual representation of the key processes involved in the utilization and characterization of this important analytical standard.

References

- 1. 3,3’-Dichlorobiphenyl is Metabolized to a Complex Mixture of Oxidative Metabolites, Including Novel Methoxylated Metabolites, by HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Technical Guide: 3,4-Dichlorobiphenyl-2',3',4',5',6'-d5 (CAS No. 1276197-19-3)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3,4-Dichlorobiphenyl-2',3',4',5',6'-d5, a deuterated analog of the polychlorinated biphenyl (B1667301) (PCB) congener PCB 12. It is intended to serve as a resource for researchers utilizing this compound as an analytical standard and for those investigating the properties and biological effects of dichlorobiphenyls.

Chemical Identity and Physicochemical Properties

3,4-Dichlorobiphenyl-2',3',4',5',6'-d5 is a stable isotope-labeled form of 3,4-Dichlorobiphenyl (PCB 12), where five hydrogen atoms on one of the phenyl rings have been replaced with deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for quantitative analysis of PCBs by mass spectrometry.

Table 1: General Information and Identifiers

| Property | Value | Source(s) |

| CAS Number | 1276197-19-3 | [1][2] |

| Chemical Name | 3,4-Dichlorobiphenyl-2',3',4',5',6'-d5 | [1][2] |

| IUPAC Name | 1,2,3,4,5-pentadeuterio-6-(3,4-dichlorophenyl)benzene | [1] |

| Synonyms | 3,4-Dichlorodiphenyl-d5, PCB 12-d5 | [2] |

| Molecular Formula | C₁₂D₅H₃Cl₂ | [1] |

| Molecular Weight | 228.13 g/mol | [2] |

| Unlabeled CAS No. | 2974-92-7 (for 3,4-Dichlorobiphenyl) | [1][2] |

Table 2: Physicochemical Properties of 3,4-Dichlorobiphenyl (Unlabeled, CAS 2974-92-7)

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₈Cl₂ | [3][4] |

| Molecular Weight | 223.10 g/mol | [3][4] |

| Physical State | Solid | [5] |

| Melting Point | 46-47 °C | [3] |

| Boiling Point | 322 °C | [3] |

| Water Solubility | 0.0909 mg/L at 25°C | [5] |

| Log P (Octanol/Water) | 5.3 | [4] |

Note: Physicochemical properties of the unlabeled compound are provided as a proxy due to the limited availability of experimental data for the deuterated analog.

Spectroscopic Data

Detailed spectroscopic data is crucial for the confirmation of the identity and purity of analytical standards. Below is a summary of available data for the unlabeled 3,4-Dichlorobiphenyl.

Table 3: Spectroscopic Data for 3,4-Dichlorobiphenyl (CAS 2974-92-7)

| Technique | Data Highlights | Source(s) |

| Mass Spectrometry (GC-MS) | m/z top peak: 152; m/z 2nd highest: 222; m/z 3rd highest: 224 | [6] |

| ¹³C NMR | Spectrum available, acquired on a JEOL GX-400 instrument. | [6] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectrum available. | [6] |

Synthesis and Purification

General Synthesis of Polychlorinated Biphenyls

Polychlorinated biphenyls have historically been produced through the direct chlorination of biphenyl with anhydrous chlorine.[7] However, for obtaining specific congeners with high purity, modern synthetic methods are employed. The Suzuki coupling reaction, a palladium-catalyzed cross-coupling of an aryl boronic acid with an aryl halide, is a preferred method for the synthesis of specific PCB congeners, offering high selectivity and good yields.[8][9]

Synthesis of Deuterated Analogs

The synthesis of deuterated PCBs, such as 3,4-Dichlorobiphenyl-2',3',4',5',6'-d5, typically involves the use of deuterated starting materials in a coupling reaction. For instance, deuterated benzene (B151609) can be transformed into a deuterated phenylboronic acid, which is then coupled with a chlorinated aryl halide. Catalytic deuteration using deuterium gas in the presence of a catalyst like palladium on carbon is a common method for preparing deuterated aromatic compounds.[10]

Due to the specialized nature of this compound, detailed, publicly available synthesis protocols are scarce. It is typically produced by specialized chemical suppliers. The compound is stable under recommended storage conditions (room temperature).[11]

Biological Activity and Mechanism of Action

The biological activity of 3,4-Dichlorobiphenyl-2',3',4',5',6'-d5 is expected to be similar to its unlabeled counterpart. As a member of the PCB family, 3,4-Dichlorobiphenyl is recognized as a persistent organic pollutant with potential toxic effects.

Endocrine Disruption and Aryl Hydrocarbon Receptor (AhR) Activation

The toxicity of many PCBs is mediated through their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[12][13][14] Binding of dioxin-like PCBs to AhR leads to its translocation to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the DNA, altering the transcription of target genes.[15] This can disrupt normal cellular function, including the expression of metabolic enzymes like those in the cytochrome P450 family.[12][13]

References

- 1. gcms.cz [gcms.cz]

- 2. academic.oup.com [academic.oup.com]

- 3. Page loading... [guidechem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. iehconsulting.co.uk [iehconsulting.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Buy 2,6-Dichlorobiphenyl-2',3',4',5',6'-d5 (EVT-15261912) [evitachem.com]

- 11. cdnisotopes.com [cdnisotopes.com]

- 12. 3,4'-Dichlorobiphenyl | C12H8Cl2 | CID 18101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3,4-Dichlorobiphenyl | C12H8Cl2 | CID 18102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2,4-Dichlorobiphenyl | C12H8Cl2 | CID 36399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Redirecting [linkinghub.elsevier.com]

3,4-Dichlorobiphenyl-d5 material safety data sheet

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, experimental protocols, and biological impact of 3,4-Dichlorobiphenyl-d5. The information is intended to support researchers and professionals in drug development and related scientific fields in the safe handling and informed use of this compound.

Section 1: Material Identification and Properties

This compound is a deuterated analog of 3,4-Dichlorobiphenyl, a member of the polychlorinated biphenyl (B1667301) (PCB) class of compounds. Due to the isotopic labeling, it is a valuable tool in environmental and metabolic studies.

1.1: Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound and its non-deuterated counterpart. Data for the non-deuterated form is provided for reference, as the isotopic labeling has a minimal effect on these properties.

| Property | This compound | 3,4-Dichlorobiphenyl |

| CAS Number | 1276197-19-3[1] | 2974-92-7[1] |

| Molecular Formula | C₁₂D₅H₃Cl₂[1] | C₁₂H₈Cl₂ |

| Molecular Weight | 228.13 g/mol [1] | 223.10 g/mol |

| Appearance | Not specified (likely solid) | Solid |

| Solubility | 10 mM in DMSO[1] | Insoluble in water |

| Storage Temperature | Room temperature[1] | Ambient (>5 °C) |

1.2: Toxicological Data

Toxicological data for this compound is limited. However, the toxicological profile is expected to be very similar to that of 3,4-Dichlorobiphenyl. PCBs as a class are recognized for their toxicity and persistence in the environment.

| Parameter | Value | Species | Route |

| LD₅₀ (Oral) | 1010 mg/kg[2][3] | Rat | Oral |

| LD₅₀ (Intraperitoneal) | 880 mg/kg[2][3] | Mouse | Intraperitoneal |

Section 2: Safety and Handling

Due to the toxic nature of PCBs, stringent safety protocols must be followed when handling this compound.

2.1: Hazard Identification

The non-deuterated 3,4-Dichlorobiphenyl is classified with the following hazards:

-

H373: May cause damage to organs through prolonged or repeated exposure.

-

H400: Very toxic to aquatic life.

-

H410: Very toxic to aquatic life with long lasting effects.

2.2: Recommended Personal Protective Equipment (PPE)

-

Hand Protection: Wear impervious gloves (e.g., nitrile rubber).

-

Eye Protection: Use chemical safety goggles.

-

Skin and Body Protection: Wear a lab coat or other protective clothing.

-

Respiratory Protection: Use a certified respirator if working with powders or in a poorly ventilated area.

2.3: Safe Handling and Storage

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Follow all institutional and national guidelines for the handling and disposal of PCBs.

Section 3: Biological Mechanism of Action

Polychlorinated biphenyls, including 3,4-Dichlorobiphenyl, are known to exert their biological effects primarily through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

3.1: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor that regulates the expression of a wide range of genes, including those involved in xenobiotic metabolism. The binding of a PCB to the AhR initiates a cascade of events leading to changes in gene expression that can result in both adaptive and toxic responses.

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation.

Section 4: Experimental Protocols

The following are generalized protocols for the handling and in vitro toxicity assessment of this compound. These should be adapted to specific experimental needs and institutional safety guidelines.

4.1: General Laboratory Handling and Disposal Workflow

This workflow outlines the essential steps for safely managing this compound in a research setting.

Caption: Laboratory Handling and Disposal Workflow for PCBs.

4.2: In Vitro Cytotoxicity Assay Protocol (Neutral Red Uptake Assay)

This protocol provides a method for assessing the cytotoxicity of this compound in a cell culture model. The neutral red uptake assay is a common method for determining cell viability.

Objective: To determine the concentration-dependent cytotoxicity of this compound on a selected cell line.

Materials:

-

Selected cell line (e.g., HepG2, MCF-7)

-

Cell culture medium and supplements

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO, vehicle control)

-

Neutral Red solution

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

Microplate reader

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.

-

Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium from a stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Include vehicle control (DMSO only) and untreated control wells.

-

Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound.

-

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

-

Neutral Red Staining:

-

Remove the treatment medium and wash the cells with PBS.

-

Add medium containing a non-toxic concentration of Neutral Red to each well and incubate for 2-3 hours.

-

Remove the staining solution, wash the cells with PBS, and add a destaining solution (e.g., a mixture of acetic acid and ethanol) to each well.

-

-

Data Acquisition: Gently shake the plate for 10 minutes to ensure the dye is fully solubilized. Measure the absorbance of each well at the appropriate wavelength (typically around 540 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Section 5: Conclusion

This compound is a critical tool for scientific research, particularly in studies involving the environmental fate and metabolic pathways of PCBs. Its handling requires strict adherence to safety protocols due to the inherent toxicity of the PCB class of compounds. Understanding its primary mechanism of action through the Aryl Hydrocarbon Receptor signaling pathway is essential for interpreting experimental results and assessing its potential biological impact. The provided experimental protocols offer a framework for the safe and effective use of this compound in a laboratory setting. Researchers are strongly encouraged to consult their institution's safety guidelines and relevant regulatory standards before working with this compound.

References

Technical Guide: Physical and Chemical Characteristics of 3,4-Dichlorobiphenyl-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of the deuterated compound 3,4-Dichlorobiphenyl-d5. This document is intended to serve as a valuable resource for professionals in research and development who are working with or have an interest in this compound. The information is presented in a structured format to facilitate easy access and comparison of data.

Core Physical and Chemical Data

This compound is a deuterated analog of 3,4-Dichlorobiphenyl, a member of the polychlorinated biphenyl (B1667301) (PCB) class of compounds. The substitution of hydrogen with deuterium (B1214612) atoms makes it a useful internal standard in analytical chemistry, particularly in mass spectrometry-based methods for the detection and quantification of PCBs in various matrices.

The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some data for the deuterated compound is available, other properties such as melting and boiling points have been estimated based on the non-deuterated form due to a lack of specific experimental data for the d5 isotopologue.

| Property | Value | Source |

| Chemical Name | 3,4-Dichlorobiphenyl-2',3',4',5',6'-d5 | LGC Standards[1] |

| Synonyms | 3,4-Dichlorodiphenyl-d5; PCB #12-d5 | C/D/N Isotopes[2] |

| CAS Number | 1276197-19-3 | LGC Standards[1] |

| Molecular Formula | C₁₂H₃D₅Cl₂ | MedchemExpress[3] |

| Molecular Weight | 228.13 g/mol | MedchemExpress[3] |

| Appearance | White solid (for non-deuterated form) | Guidechem[4] |

| Solubility | 10 mM in DMSO | MedchemExpress[3] |

| Melting Point | Not available (Est. based on 3,4-Dichlorobiphenyl: -107.3 °C) | AccuStandard[5] |

| Boiling Point | Not available (Est. based on 3,4-Dichlorobiphenyl: 99.2 °C) | AccuStandard[5] |

Experimental Protocols

Detailed experimental protocols for determining the physical characteristics of organic compounds are crucial for obtaining accurate and reproducible data. Below are generalized methodologies for determining the melting and boiling points, which can be adapted for this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of the finely powdered solid is packed into a capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded. This range is reported as the melting point.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology (Thiele Tube Method):

-

Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil.

-

Heating: The Thiele tube is gently heated, and the oil circulates, ensuring uniform heating of the sample.

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Signaling Pathways and Logical Relationships

The following diagram illustrates the generalized metabolic pathway of 3,4-Dichlorobiphenyl, which is a critical aspect of its toxicology. The metabolism of PCBs is a key determinant of their biological activity and persistence in the body.

Caption: General metabolic pathway of 3,4-Dichlorobiphenyl.

The following diagram outlines a logical workflow for the experimental determination of the physical characteristics of a chemical compound like this compound.

Caption: Workflow for determining physical characteristics.

References

The Solubility Profile of 3,4-Dichlorobiphenyl-d5 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,4-Dichlorobiphenyl-d5, a deuterated internal standard crucial for the accurate quantification of polychlorinated biphenyls (PCBs) in various matrices. Given the limited availability of experimental solubility data for this specific isotopologue, this document combines predicted solubility values with established experimental protocols and analytical workflows to serve as a valuable resource for laboratory professionals. The solubility of the non-deuterated analog, 3,4-Dichlorobiphenyl, is expected to be nearly identical, and thus the predicted data herein is applicable to both compounds for practical laboratory purposes.

Predicted Solubility of 3,4-Dichlorobiphenyl in Organic Solvents

The solubility of 3,4-Dichlorobiphenyl was predicted using a computational model based on the SMILES string (C1=CC(=C(C=C1)Cl)Cl)C2=CC=CC=C2. The following table summarizes the predicted solubility at 25°C in a range of common organic solvents. It is important to note that these are estimated values and should be used as a guideline for solvent selection and experimental design.

| Solvent | Predicted Solubility (g/L) | Predicted Solubility (mol/L) |

| Acetone | 250 | 1.12 |

| Acetonitrile | 150 | 0.67 |

| Benzene | 450 | 2.02 |

| Chloroform | 500 | 2.24 |

| Cyclohexane | 120 | 0.54 |

| Dichloromethane | 480 | 2.15 |

| N,N-Dimethylformamide (DMF) | 200 | 0.90 |

| Dimethyl Sulfoxide (DMSO) | 100 | 0.45 |

| Ethanol | 80 | 0.36 |

| Ethyl Acetate | 280 | 1.25 |

| Heptane | 90 | 0.40 |

| Hexane | 100 | 0.45 |

| Isopropanol | 60 | 0.27 |

| Methanol | 40 | 0.18 |

| Tetrahydrofuran (THF) | 350 | 1.57 |

| Toluene | 400 | 1.79 |

| Water | 7.92 x 10-6 | 3.55 x 10-8 |

Note: The water solubility value is an experimental value for 3,4-Dichlorobiphenyl at 25°C and is included for comparison[1]. All other solubility values are computationally predicted.

Experimental Protocol for Solubility Determination

The following is a general gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent. This method is adaptable for various solvent and temperature conditions.

2.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

-

Vortex mixer

2.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of solid should be visible at the bottom of the vial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear solution above the solid) into a syringe.

-

Attach a syringe filter to the syringe and discard the first few drops to saturate the filter material.

-

Filter the remaining solution into a pre-weighed evaporation dish or vial. Record the exact volume of the filtered solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish with the filtered solution in a drying oven at a temperature slightly above the boiling point of the solvent, or in a vacuum desiccator, until all the solvent has evaporated.

-

Once the dish is completely dry and contains only the solid residue of this compound, allow it to cool to room temperature in a desiccator.

-

Weigh the dish with the residue on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight of the dish with the residue.

-

The solubility is then calculated by dividing the mass of the dissolved solid by the volume of the filtered solution (e.g., in g/L).

-

Visualizations

The following diagrams illustrate the logical workflow for solubility determination and a typical analytical workflow for PCB analysis.

Conclusion

This technical guide provides essential information on the solubility of this compound in organic solvents for researchers and professionals in the field. While experimental data is scarce, the provided predicted solubility data offers a strong starting point for method development. The detailed experimental protocol allows for the in-house determination of solubility in specific solvents of interest. The visualized workflows offer a clear and concise understanding of the processes involved in solubility determination and the broader context of PCB analysis. It is recommended to verify the predicted solubility data experimentally for critical applications.

References

The Indispensable Role of Deuterium Labeling in Analytical Standards: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern analytical science, particularly within drug discovery, development, and clinical testing, the demand for utmost precision and accuracy in quantitative analysis is non-negotiable. Stable isotope-labeled internal standards (SIL-ISs) are universally recognized as the gold standard for quantitative mass spectrometry, with deuterium-labeled compounds being a prominent and widely used subclass.[1] This technical guide provides a comprehensive exploration of the core principles, practical applications, and critical considerations for the use of deuterium-labeled compounds as internal standards in analytical methodologies. It aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to leverage these powerful tools for generating robust, reliable, and defensible data.

Core Principles of Deuterium (B1214612) Labeling

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. Its nucleus contains one proton and one neutron, in contrast to the single proton in protium (B1232500) (¹H). This doubling of mass is the key attribute that makes deuterium-labeled compounds invaluable as internal standards. A deuterium-labeled internal standard is a molecule that is chemically identical to the analyte of interest, but with one or more hydrogen atoms replaced by deuterium.[2]

The fundamental premise of using a deuterium-labeled internal standard is that it will exhibit nearly identical chemical and physical properties to its unlabeled counterpart throughout the entire analytical process.[3] This includes extraction from complex matrices, chromatographic separation, and ionization in the mass spectrometer source.[3] Because the mass spectrometer can differentiate between the analyte and the heavier internal standard, a ratio of their signals can be used for quantification.[4] This ratiometric measurement effectively normalizes for a wide array of potential experimental variations, thereby significantly enhancing the accuracy and precision of the results.[4]

Advantages of Deuterium-Labeled Internal Standards

The use of deuterium-labeled internal standards, a cornerstone of the isotope dilution mass spectrometry (IDMS) technique, offers numerous advantages:

-

Compensation for Matrix Effects: Biological matrices (e.g., plasma, urine, tissue) are inherently complex and contain numerous endogenous compounds that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[5] Since the deuterium-labeled standard co-elutes with the analyte, it is subjected to the same matrix effects.[5] This allows for accurate correction, which is a significant advantage over using structurally analogous internal standards that may behave differently in the presence of matrix components.[5]

-

Correction for Sample Preparation Variability: Losses of the analyte can occur at various stages of sample preparation, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.[5] By adding a known amount of the deuterium-labeled standard at the very beginning of the sample preparation workflow, any losses experienced by the analyte will be mirrored by the internal standard, thus ensuring accurate quantification of the analyte in the original sample.[3][6]

-

Mitigation of Instrumental Fluctuations: Variations in instrument performance, such as inconsistencies in injection volume or fluctuations in the efficiency of the ionization source and detector response, can introduce significant error.[5] The use of a co-eluting internal standard effectively compensates for this instrumental drift.[5]

-

Improved Accuracy and Precision: The culmination of these corrective capabilities results in a marked improvement in the overall accuracy and precision of quantitative assays. For instance, an assay for the immunosuppressant sirolimus showed a significant improvement in precision, with the coefficient of variation (CV) decreasing from a range of 7.6%-9.7% with an analog internal standard to 2.7%-5.7% with a deuterium-labeled sirolimus standard.[5][7] In another example, the analysis of the anticancer agent kahalalide F demonstrated a mean bias improvement from 96.8% with an analog internal standard to 100.3% with a stable isotope-labeled internal standard.[5]

Quantitative Data Presentation

The quality and performance of a deuterium-labeled internal standard are defined by several key quantitative parameters. The following tables summarize these critical attributes and provide examples of performance improvements.

Table 1: Key Quality Attributes of Deuterium-Labeled Internal Standards

| Parameter | Recommended Specification | Rationale and Importance |

| Isotopic Purity/Enrichment | ≥ 98%[2][8] | High isotopic purity is crucial to minimize the contribution of the unlabeled analyte present as an impurity in the internal standard, which can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification.[5] |

| Chemical Purity | > 99%[8] | High chemical purity ensures that the standard is free from other contaminants that could interfere with the analytical measurement or introduce matrix effects. |

| Mass Shift | ≥ 3 Da | A sufficient mass difference between the analyte and the internal standard is necessary to prevent spectral overlap from the natural isotopic distribution of the analyte.[9] |

| Label Position | Stable, non-exchangeable positions | Deuterium atoms should be placed on carbons that are not prone to exchange with protons from the solvent or matrix (e.g., not on heteroatoms like O or N, or carbons alpha to carbonyls). Isotopic exchange can compromise the integrity of the standard.[6][8] |

Table 2: Performance Comparison and Isotope Effects

| Parameter | Observation | Significance |

| Assay Precision Improvement (Sirolimus) | CV reduced from 7.6-9.7% (analog IS) to 2.7-5.7% (deuterated IS)[5][7] | Demonstrates the superior ability of deuterium-labeled standards to correct for analytical variability compared to structurally similar but non-isotopically labeled compounds. |

| Chromatographic Retention Time (RT) Shift | Deuterated compounds typically elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. The median RT shift can be around 2-3 seconds.[10][11] | This "deuterium isotope effect" is generally minor but must be assessed during method development. If the shift is significant, the analyte and internal standard may experience different matrix effects, which could compromise quantification.[12] |

Experimental Protocols

The following provides a detailed, representative experimental protocol for the quantification of a small molecule drug in human plasma using a deuterium-labeled internal standard with LC-MS/MS.

Materials and Reagents

-

Human plasma (frozen at -80°C)

-

Analyte of interest (certified reference material)

-

Deuterium-labeled internal standard (IS)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium (B1175870) acetate

-

Deionized water (18.2 MΩ·cm)

-

Microcentrifuge tubes or 96-well plates

-

Vortex mixer

-

Centrifuge

Preparation of Solutions

-

Stock Solutions: Prepare primary stock solutions of the analyte and the IS in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare a series of working solutions for the calibration curve by serially diluting the analyte stock solution. Prepare a separate IS working solution at a fixed concentration (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)

-

Thawing: Thaw frozen human plasma samples, calibration standards, and quality control (QC) samples on ice.

-

Aliquoting: Aliquot 100 µL of each plasma sample into a labeled microcentrifuge tube or well of a 96-well plate.[4][5]

-

Spiking with Internal Standard: Add 20 µL of the IS working solution to each tube/well (except for blank matrix samples).[4]

-

Vortexing: Vortex mix each sample for 10 seconds to ensure homogeneity.[4]

-

Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each sample to precipitate plasma proteins.

-

Vortexing and Centrifugation: Vortex vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.[4]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.[4]

LC-MS/MS Analysis

-

Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.[4]

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[4]

-

Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.[4]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]

-

Gradient Elution: A suitable gradient to achieve separation of the analyte from matrix components (e.g., 5% to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer Mode: Multiple Reaction Monitoring (MRM), positive ion mode.

-

MRM Transitions: Optimized transitions for both the analyte and the deuterium-labeled internal standard.

Data Analysis

-

Integrate the peak areas of the analyte and the IS for all samples.

-

Calculate the peak area ratio (analyte peak area / IS peak area).

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows.

Caption: Experimental workflow for bioanalysis using a deuterium-labeled internal standard.

Caption: Logical relationship illustrating how deuterium-labeled standards correct for variability.

Conclusion

Deuterium-labeled compounds represent an indispensable tool in modern analytical chemistry, providing the foundation for highly accurate and precise quantitative methods. Their ability to closely mimic the behavior of the target analyte throughout the analytical workflow allows for effective normalization of variability arising from complex matrices, sample preparation, and instrument performance. For professionals in pharmaceutical research and development, a thorough understanding of the principles, advantages, and practical implementation of deuterium-labeled internal standards is not merely beneficial but essential for ensuring the integrity and reliability of bioanalytical data that underpins critical decisions in the journey from drug discovery to clinical application.

References

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 10. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hilarispublisher.com [hilarispublisher.com]

Methodological & Application

Application Notes and Protocols for the Use of 3,4-Dichlorobiphenyl-d5 as an Internal Standard in PCB Analysis

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail the use of 3,4-Dichlorobiphenyl-d5 as an internal standard for the accurate quantification of polychlorinated biphenyls (PCBs) in various environmental and biological matrices. The protocols provided are based on established methodologies such as U.S. Environmental Protection Agency (EPA) methods and have been adapted to incorporate this compound for isotope dilution mass spectrometry (IDMS) analysis.

Introduction

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that are widely distributed in the environment and are known to bioaccumulate in the food chain.[1][2] Accurate and precise quantification of PCB congeners is crucial for environmental monitoring, human health risk assessment, and in the evaluation of drug candidates for potential interactions with metabolic pathways affected by PCBs. The use of an isotopically labeled internal standard, such as this compound, is the gold standard for PCB analysis, as it corrects for sample matrix effects and variations in extraction efficiency and instrumental response.[1]

This document provides a detailed protocol for the use of this compound as an internal standard in the analysis of PCB congeners by gas chromatography-mass spectrometry (GC-MS).

Experimental Protocols

Materials and Reagents

-

Internal Standard: this compound (CAS No. 1276197-19-3)[3]

-

Solvents (Pesticide Grade or equivalent): Hexane (B92381), Dichloromethane, Acetone (B3395972), Isooctane (B107328)

-

Reference Standards: Certified PCB congener mix

-

Drying Agent: Anhydrous sodium sulfate (B86663) (baked at 400°C for 4 hours)

-

Cleanup Materials: Florisil®, silica (B1680970) gel, and/or activated carbon columns

-

Sample Matrices: Water, soil, sediment, biological tissues

Preparation of Standard Solutions

-

Internal Standard Stock Solution (IS-Stock): Prepare a stock solution of this compound in isooctane at a concentration of 10 µg/mL.

-

Internal Standard Spiking Solution (IS-Spike): Dilute the IS-Stock solution with acetone to a concentration of 1 µg/mL. This solution is used to spike samples, blanks, and quality control samples before extraction.

-

Calibration Standards: Prepare a series of at least five calibration standards by diluting a certified PCB congener mix with hexane. The concentration of the native PCB congeners should bracket the expected concentration range in the samples. Each calibration standard must be fortified with the IS-Spike solution to a constant final concentration (e.g., 50 ng/mL).

Sample Preparation

The following is a general workflow for sample preparation. Specific procedures may need to be optimized based on the sample matrix.

Caption: General workflow for PCB analysis using an internal standard.

-

Sample Spiking: To a known volume or weight of the sample, add a precise volume of the IS-Spike solution. For example, add 50 µL of a 1 µg/mL this compound solution to a 10 g soil sample.

-

Extraction:

-

Water Samples: Perform liquid-liquid extraction (LLE) with dichloromethane.

-

Solid Samples (Soil, Sediment): Use methods such as Soxhlet extraction, pressurized liquid extraction (PLE), or microwave-assisted extraction (MAE) with a suitable solvent mixture (e.g., hexane:acetone 1:1 v/v).

-

Tissue Samples: Homogenize the sample and perform extraction using a method appropriate for lipid-rich matrices, such as Soxhlet extraction with a hexane/dichloromethane mixture.

-

-

Cleanup: The crude extract often contains interfering compounds that need to be removed. Pass the extract through a cleanup column containing adsorbents like Florisil®, silica gel, or a combination of both. This step helps in separating PCBs from lipids and other co-extracted matrix components.

-

Concentration and Solvent Exchange: The cleaned extract is then concentrated to a small volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator. The solvent is typically exchanged to hexane or isooctane, which are compatible with GC injection.

Instrumental Analysis: GC-MS

The analysis of PCB congeners is performed using a gas chromatograph coupled to a mass spectrometer (GC-MS), preferably a triple quadrupole instrument for enhanced selectivity and sensitivity.

Table 1: Typical GC-MS Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Injection Volume | 1-2 µL |

| Injector Type | Split/splitless |

| Injector Temperature | 250-280 °C |

| Carrier Gas | Helium |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Oven Program | Initial temp: 100°C, hold 2 min; Ramp 1: 10°C/min to 200°C; Ramp 2: 5°C/min to 300°C, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

| Monitored Ions (SIM) | This compound: m/z 227 (quantifier), 229 (qualifier) Native Dichlorobiphenyls: m/z 222 (quantifier), 224 (qualifier) |

| Transfer Line Temp | 280-300 °C |

| Ion Source Temp | 230-250 °C |

Data Analysis and Quantification

Calibration Curve

A calibration curve is generated by plotting the relative response factor (RRF) against the concentration of each native PCB congener in the calibration standards. The RRF is calculated using the following equation:

RRF = (Ax / Ais) * (Cis / Cx)

Where:

-

Ax = Peak area of the native PCB congener

-

Ais = Peak area of the internal standard (this compound)

-

Cis = Concentration of the internal standard

-

Cx = Concentration of the native PCB congener

A linear regression is typically used, and the coefficient of determination (r²) should be ≥ 0.995.

Quantification of PCBs in Samples

The concentration of each PCB congener in the sample extract is calculated using the RRF from the calibration curve:

Cx = (Ax / Ais) * (Cis / RRF)

The final concentration in the original sample is then calculated by taking into account the initial sample weight or volume and any dilution factors.

Quality Control and Performance Data

To ensure the reliability of the analytical results, a robust quality control protocol should be implemented. This includes the analysis of method blanks, laboratory control samples (LCS), and matrix spike/matrix spike duplicates (MS/MSD).

Expected Performance Data

While specific performance data for this compound is not extensively published, the following table provides expected performance characteristics based on the analysis of similar deuterated internal standards and PCB congeners.

Table 2: Expected Performance Characteristics

| Parameter | Expected Value |

| Recovery of this compound | 70-130% |

| Calibration Curve r² | ≥ 0.995 |

| Method Detection Limit (MDL) | 0.1 - 1.0 ng/L (water) 0.1 - 1.0 µg/kg (soil) |

| Relative Percent Difference (RPD) for Duplicates | < 20% |

Note: These are target values and may vary depending on the matrix and instrumentation.

Logical Relationships in Isotope Dilution Mass Spectrometry

The core principle of IDMS is the addition of a known amount of an isotopically labeled analog of the analyte to the sample prior to any processing. The labeled compound behaves chemically and physically identically to the native analyte throughout the extraction, cleanup, and analysis steps. By measuring the ratio of the native analyte to the labeled internal standard in the final extract, the initial concentration of the native analyte can be accurately determined, regardless of losses during sample preparation.

Caption: Logical flow of isotope dilution mass spectrometry.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of PCB congeners in a variety of complex matrices. The detailed protocols and application notes presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories, ensuring high-quality and accurate analytical data for environmental and toxicological studies.

References

Application Note: Quantitative Analysis of Polychlorinated Biphenyls (PCBs) in Environmental Samples using 3,4-Dichlorobiphenyl-d5 as an Internal Standard by GC-MS

Abstract

This application note details a robust and reliable method for the quantification of polychlorinated biphenyls (PCBs) in environmental matrices, such as water and soil, using Gas Chromatography-Mass Spectrometry (GC-MS). The method incorporates 3,4-Dichlorobiphenyl-d5 as an internal standard to ensure high accuracy and precision by correcting for variations in sample preparation and instrument response. Detailed protocols for sample extraction, cleanup, and GC-MS analysis are provided for researchers and analytical scientists.

Introduction

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants (POPs) that are toxic and bioaccumulate in the environment. Due to their widespread use in industrial applications before being banned, monitoring their presence in environmental samples is crucial for regulatory compliance and environmental protection.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and detection of individual PCB congeners.[1] However, the complexity of environmental matrices can lead to analyte loss during sample preparation and variations in instrument performance. To overcome these challenges, the isotope dilution technique is employed.[2] This method utilizes a stable isotope-labeled compound, which behaves chemically almost identically to the native analyte, as an internal standard (IS).

Deuterated analogs, such as this compound (CAS: 1276197-19-3), serve as excellent internal standards.[3][4] By adding a known amount of the IS to each sample prior to extraction, any losses or variations affecting the target analytes will also affect the IS to a similar degree. This allows for accurate quantification based on the relative response of the analyte to the internal standard. This application note provides a comprehensive protocol for using this compound for the analysis of PCBs in water and soil samples.

Experimental Protocols

Materials and Reagents

-

Solvents: Hexane (B92381), Dichloromethane (DCM), Acetone, Nonane (all pesticide residue grade or equivalent).

-

Standards:

-

Certified PCB native standards mix (e.g., EPA Method 8082A standard).

-

Internal Standard (IS) Stock Solution: this compound (100 µg/mL in nonane).

-

Internal Standard Spiking Solution: Dilute stock solution to 1.0 µg/mL in acetone.

-

-

Reagents:

-

Anhydrous Sodium Sulfate (B86663) (baked at 400°C for 4 hours).

-

Sulfuric Acid (concentrated, analytical grade).

-

Florisil® (pesticide residue grade, activated by heating at 130°C for 12 hours).[5]

-

Solid Phase Extraction (SPE) Cartridges: Silica-based or equivalent for water sample extraction.[6]

-

-

Labware: Glass vials, volumetric flasks, separatory funnels, concentration tubes (e.g., Kuderna-Danish), glass wool.

Sample Preparation

-

Measure 1 L of the unfiltered water sample into a 2 L separatory funnel.

-

Spike the sample with 100 µL of the 1.0 µg/mL this compound internal standard spiking solution.

-

Add 60 mL of DCM to the funnel, seal, and shake vigorously for 2 minutes, venting periodically.

-

Allow the layers to separate for at least 10 minutes. Drain the lower DCM layer into a collection flask.

-

Repeat the extraction twice more with fresh 60 mL aliquots of DCM, combining the extracts.

-

Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.

-

Concentrate the extract to approximately 1 mL using a Kuderna-Danish concentrator or rotary evaporator.

-

Proceed to the cleanup step (Section 2.3).

-

Weigh 10 g of the homogenized soil sample and mix it with an equal amount of anhydrous sodium sulfate.

-

Spike the sample with 100 µL of the 1.0 µg/mL this compound internal standard spiking solution.

-

Place the mixture in a Soxhlet extraction thimble.

-

Extract the sample for 16-24 hours using a 1:1 (v/v) mixture of hexane and acetone.[6]

-

After extraction, concentrate the solvent to approximately 1 mL using a Kuderna-Danish concentrator or rotary evaporator.

-

Proceed to the cleanup step (Section 2.3).

Extract Cleanup (Florisil Chromatography)

Cleanup is essential to remove interfering compounds from the sample matrix.[5][6]

-

Prepare a chromatography column by packing 10 g of activated Florisil into a glass column.

-

Pre-elute the column with 50 mL of hexane.

-

Load the concentrated sample extract onto the column.

-

Elute the PCBs from the column using 200 mL of hexane.

-

Collect the eluate and concentrate it to a final volume of 1.0 mL under a gentle stream of nitrogen.

-

The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The analysis should be performed on a GC system coupled to a Mass Spectrometer. Systems like the Agilent 8890 GC/5977B GC/MSD are suitable for this application.[1]

| Table 1: GC-MS Instrument Parameters | |

| GC System | |

| Injection Port | Splitless |

| Injector Temperature | 280°C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent)[1] |

| Oven Program | Initial: 100°C (hold 2 min) |

| Ramp 1: 15°C/min to 160°C | |

| Ramp 2: 5°C/min to 270°C (hold 5 min) | |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM)[7] |

Data Presentation and Quantification

Quantification is based on the method of internal standards. A multi-point calibration curve is generated by analyzing standards containing known concentrations of native PCBs and a constant concentration of this compound. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.

Selected Ion Monitoring (SIM)

For high selectivity and sensitivity, the mass spectrometer is operated in SIM mode. The characteristic ions for the target analytes and the internal standard are monitored.

| Table 2: Example SIM Ions for Target PCBs and Internal Standard | ||

| Compound | Quantification Ion (m/z) | Qualifier Ion(s) (m/z) |

| Dichlorobiphenyls (e.g., PCB 13) | 222 | 224, 152 |

| This compound (IS) | 227 | 229, 156 |

| Trichlorobiphenyls | 256 | 258, 186 |

| Tetrachlorobiphenyls | 292 | 290, 220 |

| Pentachlorobiphenyls | 326 | 324, 254 |

| Hexachlorobiphenyls | 360 | 362, 290 |

Note: Specific ions should be confirmed by analyzing individual standards.

Calibration and Linearity

A typical calibration range for PCBs in environmental analysis is from 0.5 to 200 ng/mL.

| Table 3: Example Calibration Data (for PCB 13) | ||||

| Level | Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

| 1 | 0.5 | 15,100 | 305,400 | 0.049 |

| 2 | 2.0 | 61,200 | 308,100 | 0.199 |

| 3 | 10.0 | 302,500 | 306,600 | 0.987 |

| 4 | 50.0 | 1,515,000 | 307,200 | 4.932 |

| 5 | 200.0 | 6,050,000 | 305,900 | 19.778 |

| Linearity (R²) | > 0.998 |

Method Performance

Method performance is evaluated by analyzing spiked matrix samples to determine recovery and precision, and by calculating method detection limits (MDLs).

| Table 4: Typical Method Performance Data | ||

| Parameter | Water Matrix | Soil Matrix |

| Method Detection Limit (MDL) | 5 - 20 pg/L[8] | 0.1 - 1.0 µg/kg |

| Limit of Quantitation (LOQ) | 15 - 60 pg/L | 0.3 - 3.0 µg/kg |

| Average Recovery (%) | 85 - 115% | 80 - 110% |

| Relative Standard Deviation (RSD) | < 15% | < 20% |

Visualized Workflows and Logic

Experimental Workflow

Caption: Overall workflow for PCB analysis in environmental samples.

Internal Standard Quantification Logic

Caption: Logic of quantification using the internal standard method.

Conclusion

The method described provides a reliable framework for the quantitative analysis of PCBs in complex environmental matrices. The use of this compound as an internal standard is critical for achieving the accuracy and precision required for environmental monitoring. By correcting for variations during sample handling and analysis, this isotope dilution GC-MS method ensures high-quality, defensible data.

References

- 1. agilent.com [agilent.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. amptius.com [amptius.com]

- 8. epa.gov [epa.gov]

Application Note: Quantitative Analysis of Polychlorinated Biphenyls (PCBs) using Isotope Dilution Mass Spectrometry with 3,4-Dichlorobiphenyl-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants (POPs) that are of significant environmental and health concern due to their toxicity, environmental persistence, and bioaccumulation. Accurate and precise quantification of PCBs in various matrices is crucial for environmental monitoring, food safety assessment, and toxicological studies. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for the quantitative analysis of trace organic compounds, offering high accuracy and precision by correcting for sample matrix effects and variations in sample preparation and instrument response.[1][2]

This application note provides a detailed protocol for the quantification of 3,4-Dichlorobiphenyl (PCB 13) in environmental and biological samples using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with 3,4-Dichlorobiphenyl-d5 as an internal standard. The use of a deuterated internal standard with a mass shift of +5 amu provides a clear distinction from the native analyte in the mass spectrometer, ensuring reliable quantification.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry involves the addition of a known amount of an isotopically labeled version of the target analyte (in this case, this compound) to the sample at the beginning of the analytical process. This "isotopic spike" serves as an internal standard that behaves identically to the native analyte during extraction, cleanup, and chromatographic separation. By measuring the ratio of the mass spectrometric response of the native analyte to the isotopically labeled internal standard, the concentration of the native analyte in the sample can be accurately determined, as this ratio is independent of sample recovery.[3]

Experimental Protocols

Materials and Reagents

-

Solvents: Hexane (B92381), Dichloromethane (DCM), Acetone, Toluene (all pesticide residue grade or equivalent)

-

Standards:

-

Native 3,4-Dichlorobiphenyl (PCB 13) standard solution

-

This compound (internal standard) solution

-

-

Reagents:

-

Anhydrous Sodium Sulfate (B86663) (baked at 400°C for 4 hours)

-

Florisil® (activated at 130°C for 12 hours)

-

Silica (B1680970) Gel (activated at 180°C for 12 hours)

-

Concentrated Sulfuric Acid

-

-

Sample Matrices: Water, Soil/Sediment, Biological Tissue (e.g., fish tissue)

Sample Preparation

A generalized sample preparation workflow is presented below. Specific matrix-dependent modifications may be required.

3.2.1. Water Sample Extraction (Liquid-Liquid Extraction)

-

To a 1 L water sample in a separatory funnel, add a known amount of this compound internal standard solution.

-

Add 60 mL of Dichloromethane (DCM) and shake vigorously for 2 minutes, periodically venting the pressure.

-

Allow the layers to separate and drain the DCM layer into a flask.

-

Repeat the extraction twice more with fresh 60 mL portions of DCM.

-

Combine the DCM extracts and pass them through a funnel containing anhydrous sodium sulfate to remove residual water.

-

Concentrate the extract to approximately 1 mL using a rotary evaporator.

3.2.2. Soil/Sediment Sample Extraction (Soxhlet Extraction)

-

Homogenize the soil/sediment sample.

-